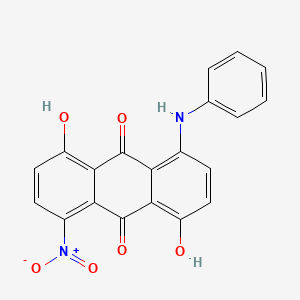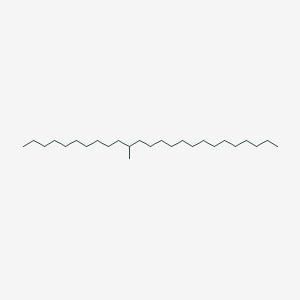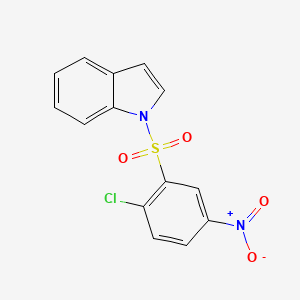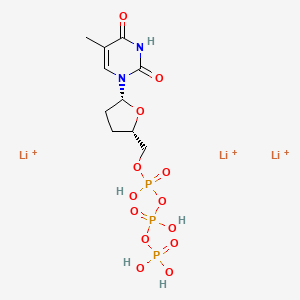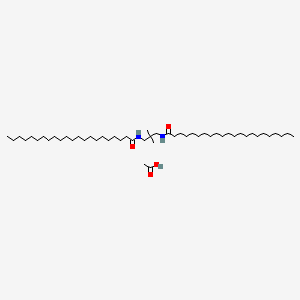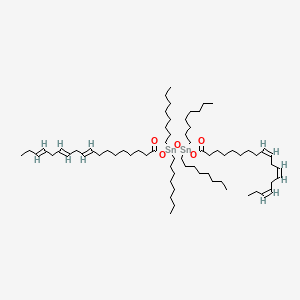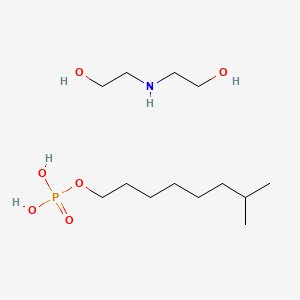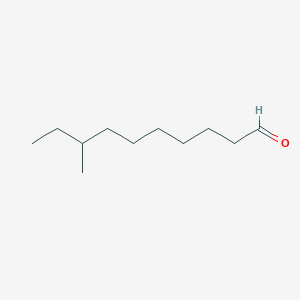
8-Methyldecanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Methyldecanal is an organic compound with the molecular formula C11H22O. It is an aldehyde, characterized by the presence of a formyl group (-CHO) attached to a carbon chain. This compound is known for its distinctive aroma and is found naturally in certain citrus fruits, such as yuzu (Citrus junos) and Australian finger lime (Citrus australasica) . It is widely used in the flavor and fragrance industry due to its pleasant scent.
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of this compound often begins with 6-chloro-1-hexanol.
Hydroxyl Protection: The hydroxyl group of 6-chloro-1-hexanol is protected using dihydropyran catalyzed by para-toluene sulfonic acid, forming 6-chloro-hexyl tetrahydropyran ether.
Grignard Reaction: The protected compound reacts with magnesium turnings to form a Grignard reagent, which then reacts with 1-bromo-2-methyl-butane under the catalysis of cuprous bromide to yield 8-methyl-sunny tetrahydropyran ether.
Deprotection: The protecting group is removed under acidic conditions to generate 8-methyl-1-decyl alcohol.
Oxidation: Finally, 8-methyl-1-decyl alcohol is oxidized using 2,2,6,6-tetramethylpiperidinyloxy to produce this compound
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of common raw materials, mild reaction conditions, and high-yielding steps to ensure cost-effectiveness and efficiency .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids.
Reduction: It can be reduced to form the corresponding alcohol, 8-methyl-1-decanol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Pyridine chlorochromate (PCC) or 2,2,6,6-tetramethylpiperidinyloxy.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Grignard reagents or organolithium compounds.
Major Products:
Oxidation: 8-Methyldecanoic acid.
Reduction: 8-Methyl-1-decanol.
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
8-Methyldecanal has a wide range of applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of other organic compounds.
Biology: Its enantiomers are studied for their distinct olfactory properties and their roles in natural products.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It is a key ingredient in the flavor and fragrance industry, used in the formulation of perfumes, food flavors, and other scented products
作用机制
The mechanism of action of 8-Methyldecanal primarily involves its interaction with olfactory receptors, leading to the perception of its characteristic aroma. The molecular targets include specific olfactory receptor proteins that bind to the compound, triggering a signal transduction pathway that results in the sensation of smell .
相似化合物的比较
6-Methyloctanal: Another aldehyde with a similar structure, found in yuzu essential oil.
Decanal: A straight-chain aldehyde with a similar molecular weight but lacking the methyl group at the 8th position.
Nonanal: A shorter aldehyde with nine carbon atoms.
Uniqueness: 8-Methyldecanal is unique due to its branched structure and the presence of the methyl group at the 8th position, which imparts distinct olfactory properties. Its enantiomers also exhibit different scent characteristics, making it valuable in the fragrance industry .
属性
CAS 编号 |
127793-88-8 |
|---|---|
分子式 |
C11H22O |
分子量 |
170.29 g/mol |
IUPAC 名称 |
8-methyldecanal |
InChI |
InChI=1S/C11H22O/c1-3-11(2)9-7-5-4-6-8-10-12/h10-11H,3-9H2,1-2H3 |
InChI 键 |
VXUUJYSSICSSIX-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)CCCCCCC=O |
密度 |
0.879-0.919 (20 °) |
物理描述 |
colorless liquid/ citrus/green odor |
溶解度 |
very slightly soluble Soluble (in ethanol) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




